molecular formula C22H21N3O4 B10998587 1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide

1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B10998587
M. Wt: 391.4 g/mol
InChI Key: YFGXCNXVDYOSMA-UHFFFAOYSA-N
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Description

1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is a complex organic compound that features a unique structure combining a piperidine ring with a benzyl-substituted isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives: These compounds share the isoindoline-1,3-dione core and may have similar biological activities.

    Piperidine-4-carboxamide derivatives: Compounds with this moiety can have comparable pharmacological properties.

    Benzyl-substituted isoindoline derivatives: These compounds may exhibit similar chemical reactivity and applications.

Uniqueness

1-[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]piperidine-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

1-(2-benzyl-1,3-dioxoisoindole-5-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H21N3O4/c23-19(26)15-8-10-24(11-9-15)20(27)16-6-7-17-18(12-16)22(29)25(21(17)28)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H2,23,26)

InChI Key

YFGXCNXVDYOSMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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